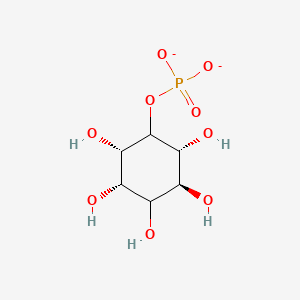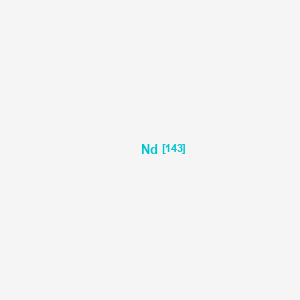
Neodymium-143
説明
Neodymium-143 (Nd-143) is a stable isotope of Neodymium . It has a mass number of 143, which is the number of nucleons (protons and neutrons combined). The atomic number is 60, which is the number of protons, and it has 83 neutrons . The isotopic mass is 142.90982 u .
Synthesis Analysis
Neodymium (Nd) is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for Nd is continually growing, but reserves are severely limited . One of the most interesting ways to tackle the availability challenge is the recovery of Nd from end-of-life products . This includes different methods to recover Nd from permanent magnets and rechargeable batteries, covering the most developed processes, hydrometallurgy and pyrometallurgy, with a special focus on electrodeposition using highly electrochemical stable media (e.g., ionic liquids) .Molecular Structure Analysis
Neodymium-143, like other isotopes of Neodymium, belongs to the f-block of the periodic table . Its electron configuration is [Xe] 4f^4 6s^2 . It has a nuclear spin and parity of 7/2- .Chemical Reactions Analysis
Neodymium, including its isotope Nd-143, is fairly reactive. It tarnishes in air to form an oxide layer and can react with both dilute and concentrated acids . The metal is susceptible to corrosion, especially in moist environments. In the presence of halogens, neodymium reacts vigorously .Physical And Chemical Properties Analysis
Neodymium-143 has a nuclear binding energy of 1191.25968334 MeV per nucleus . It has a magnetic dipole moment of -1.065 μN . The charge radius is 4.9254 femtometers . Neodymium, in general, has a melting point of 1016°C, a boiling point of 3074°C, and a density of 7.01 g/cm^3 .科学的研究の応用
1. Recycling and Sustainable Technology
Neodymium is crucial in sustainable technologies, particularly in the recycling of computer hard disk drives (HDDs). Sprecher et al. (2014) emphasize the significance of recycling neodymium to mitigate supply scarcity. They suggest that the recycling of HDDs, despite not being the largest application of neodymium, presents a feasible pathway for large-scale recycling. This process could potentially close up to 57% of the neodymium loop in HDD applications. However, the overall impact on total NdFeB production is relatively small, ranging between 1-3% (Sprecher, Kleijn, & Kramer, 2014).
2. Isotopic Reference and Geological Studies
Neodymium-143 is used as an isotopic reference in geological studies. Tanaka et al. (2000) developed a neodymium oxide, JNdi-1, with a specific 143Nd/144Nd ratio, useful for interlaboratory calibration of Nd isotopes. This development aids in precise geological and environmental studies (Tanaka et al., 2000).
3. Environmental Impact Assessment
The environmental impact of neodymium, particularly in the production of NdFeB magnets, is a critical research area. Sprecher et al. (2014) compared virgin production routes with hypothetical recycling processes for these magnets. Their findings indicate that recycling, especially manual dismantling, is environmentally preferable to primary production, with significant improvements in various environmental indicators (Sprecher et al., 2014).
4. Forensic and Archaeological Applications
Neodymium isotopes, particularly 143Nd/144Nd, have potential applications in human provenance studies in archaeology and forensics. Plomp et al. (2017) demonstrated the usefulness of neodymium isotope composition in human teeth for providing improved spatial resolution in these studies (Plomp et al., 2017).
5. Nuclear Forensics
In nuclear forensics, the (143)Nd/(144)Nd isotope ratio in uranium-bearing materials, such as uranium ores, is evaluated for provenance assessment. Krajkó et al. (2014) developed a novel procedure for this measurement, which is promising for identifying the source material in nuclear investigations (Krajkó et al., 2014).
6. Traceability and Global Substance Flow Analysis
Neodymium's traceability, especially in the context of illegal mining and unknown trading, is a significant research area. Morimoto et al. (2019) proposed a new method of substance flow analysis to clarify neodymium’s quantity in global supply chains, addressing the challenges posed by these illegal activities (Morimoto et al., 2019).
7. Cryogenic Engineering
In cryogenic engineering, neodymium is used as a regenerator material in Gifford-McMahon cryocoolers. Wong and Rudziak (1998) reported on the development of a process to form Nb clad Nd into fine wire and strip for use in regenerators, enhancing efficiency in cryogenic applications (Wong & Rudziak, 1998).
8. Oceanography and Paleoceanographic Research
Neodymium isotopes are valuable in oceanography and paleoceanographic studies. Van de Flierdt et al. (2016) discussed the use of neodymium isotopic composition in seawater for reconstructing ocean circulation and its implications in paleoceanographic research (Van de Flierdt et al., 2016).
Safety And Hazards
Neodymium, including its isotope Nd-143, can catch fire spontaneously if exposed to air . It is self-heating in large quantities and may catch fire . In contact with water, it releases flammable gases which may ignite spontaneously . Neodymium magnets, which contain Neodymium, pose a greater risk when handled due to their strong magnetic properties .
特性
IUPAC Name |
neodymium-143 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[143Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931842 | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.90982 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium-143 | |
CAS RN |
14336-83-5 | |
| Record name | Neodymium, isotope of mass 143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



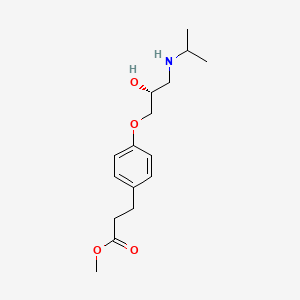
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
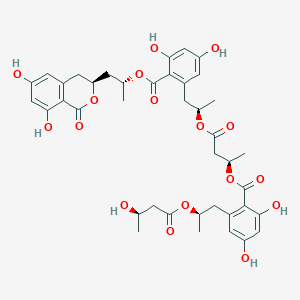
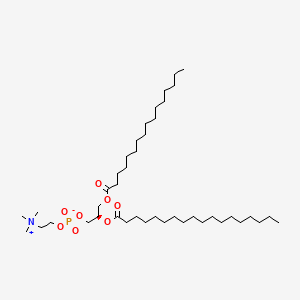
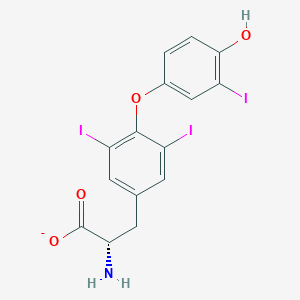
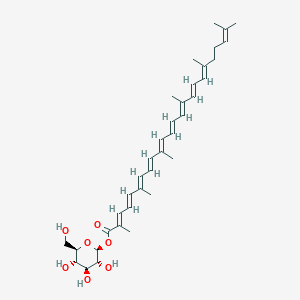
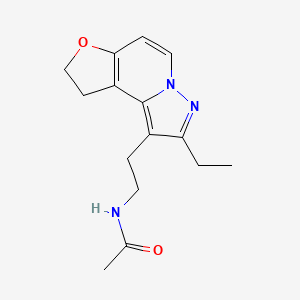
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
![carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
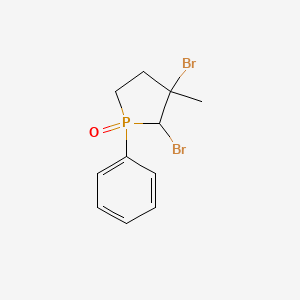
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
